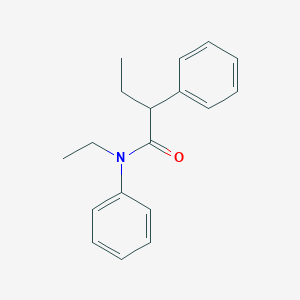
N-ethyl-N,2-diphenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N,2-diphenylbutanamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become the most effective and commonly used insect repellent worldwide.
Mechanism of Action
DEET works by interfering with the olfactory receptors of insects, making it difficult for them to detect human scent. It also acts as an irritant, causing insects to avoid contact with the treated skin.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is generally considered safe for use. However, studies have shown that prolonged exposure to high concentrations of DEET can cause skin irritation, headaches, and nausea.
Advantages and Limitations for Lab Experiments
DEET is widely used in laboratory experiments as a standard insect repellent. Its effectiveness and low toxicity make it an ideal choice for use in research. However, its use is limited by its potential to interfere with other chemical reactions and its potential to cause skin irritation in laboratory animals.
Future Directions
There is ongoing research into the development of new insect repellents that are more effective and have fewer side effects than DEET. One area of focus is the use of natural compounds such as essential oils and plant extracts as insect repellents. Another area of research is the development of new formulations of DEET that are more effective and less irritating to the skin. Additionally, there is ongoing research into the mechanisms of insect olfaction, which may lead to the development of new insect repellents that are more targeted and effective.
Synthesis Methods
DEET is synthesized through a multistep process involving the condensation of ethyl acetoacetate with benzaldehyde, followed by reduction and acylation. The resulting product is then purified through recrystallization.
Scientific Research Applications
DEET has been extensively studied for its insect repellent properties, and its use in preventing mosquito-borne diseases such as malaria, dengue fever, and West Nile virus has been well-documented. It is also used in the prevention of tick-borne diseases such as Lyme disease.
properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-ethyl-N,2-diphenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
InChI Key |
SGWNKAMYBLCHTC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)



![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)



![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)
